molecular formula C7H13ClN2O2 B11762898 Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride

Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride

Cat. No.: B11762898
M. Wt: 192.64 g/mol
InChI Key: IGUXMTPEZPXESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS 1803562-18-6) is a high-purity chemical compound offered for research and development purposes . This complex bicyclic structure features a morpholin-3-one ring fused with a piperidine ring system, presenting a versatile scaffold for pharmaceutical and synthetic chemistry research . The molecular formula of the compound is C 7 H 13 ClN 2 O 2 with a molecular weight of 192.64 g/mol . The related base compound, Octahydro-2H-pyrido[4,3-b]morpholin-3-one (CAS 1779577-12-6), requires storage in a dark place under an inert atmosphere at 2-8°C, and similar handling is recommended for the hydrochloride salt to ensure long-term stability . The stereochemistry of this compound is a key area of interest; the racemic mixture of the (4aR,8aS)-stereoisomer hydrochloride salt is also available for studies requiring specific enantiomeric forms . As a building block in medicinal chemistry, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;/h5-6,8H,1-4H2,(H,9,10);1H

InChI Key

IGUXMTPEZPXESR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1OCC(=O)N2.Cl

Origin of Product

United States

Preparation Methods

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Enolate Cyclization

This method, adapted from modular scaffold synthesis protocols, involves generating enolate intermediates from carbonyl precursors for subsequent nucleophilic attack. In a representative procedure, 4-benzoylmorpholin-3-one undergoes deprotonation with LiHMDS (2.20 equivalents) in toluene at −78°C, followed by reaction with imidazole derivatives to induce cyclization. The low-temperature conditions (−78°C to 0°C) prevent side reactions, achieving crude product yields exceeding 70% before purification.

Palladium-Catalyzed Allylic Alkylation

Alternative routes employ palladium catalysts to facilitate allylic alkylation, as demonstrated in the synthesis of related pyrano-oxazine derivatives. A mixture of Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.20 equivalents) in tetrahydrofuran (THF) at 70°C triggers the cleavage of allyl protecting groups, enabling ring closure. While this method reduces reliance on cryogenic conditions, it requires stringent anhydrous environments and exhibits lower yields (49–63%) compared to LiHMDS-based protocols.

Reagent Systems and Solvent Optimization

Reagent selection critically influences reaction efficiency and product purity. The table below summarizes key parameters from documented procedures:

ParameterLiHMDS MethodPd-Catalyzed Method
Solvent Toluene (0.17 M)THF (0.10 M)
Temperature −78°C → room temperature70°C
Reaction Time 4.5 hours1 hour
Workup NH₄Cl extractionCelite filtration
Purification Flash chromatographyReduced-pressure drying

Notably, toluene emerges as the preferred solvent for LiHMDS-mediated reactions due to its compatibility with strongly basic conditions and low polarity, which suppresses undesired solvolysis. In contrast, THF’s higher polarity facilitates Pd-catalyzed processes but necessitates post-reaction filtration to remove catalyst residues.

Precursor Synthesis and Functionalization

The preparation of cyclization precursors constitutes a pivotal step in the overall synthesis. Two classes of intermediates are commonly employed:

Allyl Ester Derivatives

Prop-2-en-1-yl 4-oxooxane-3-carboxylate serves as a versatile precursor, synthesized via glycolate condensation with allyl acrylate in dimethyl sulfoxide (DMSO). This intermediate undergoes Cs₂CO₃-mediated coupling with sulfone derivatives (e.g., 10) in dichloromethane (DCM), yielding quaternary centers essential for subsequent cyclization.

Benzyl-Protected Amines

Benzyl groups are frequently introduced to protect amine functionalities during precursor synthesis. For instance, treatment of allyl ester derivatives with (bromomethyl)benzene in acetone at 70°C installs benzyl groups with 89% efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Deprotection via hydrogenolysis completes the synthesis post-cyclization.

Purification and Yield Optimization

Crude reaction mixtures typically require chromatographic purification to isolate the target compound. Flash column chromatography with ethyl acetate/hexane gradients (20:80 to 60:40) effectively separates this compound from byproducts, achieving purities >95%. Key factors influencing yield include:

  • Stoichiometric Ratios : Excess LiHMDS (2.20 equivalents) ensures complete enolate formation, minimizing unreacted starting material.

  • Temperature Control : Gradual warming from −78°C to room temperature prevents exothermic side reactions.

  • Catalyst Loading : Pd(OAc)₂ concentrations above 0.05 equivalents lead to colloidal palladium formation, complicating purification.

Reported yields range from 49% for pyridine-containing analogs to 89% for benzyl-protected derivatives, underscoring the impact of substituent steric and electronic properties.

Comparative Analysis of Synthetic Routes

The table below contrasts the LiHMDS and Pd-catalyzed methods across critical metrics:

MetricLiHMDS MethodPd-Catalyzed Method
Average Yield 75–89%49–63%
Reaction Scale 45.4 mmol demonstrated3.15 mmol demonstrated
Byproducts <5%10–15%
Equipment Needs Cryogenic reactorSchlenk line

The LiHMDS approach offers superior yields and scalability but demands specialized equipment for low-temperature reactions. Conversely, Pd-catalyzed methods provide operational simplicity at the expense of yield and purity .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Medicinal Chemistry

Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride has been investigated for its potential therapeutic effects, particularly as a monoacylglycerol lipase inhibitor . This activity is crucial in modulating endocannabinoid signaling pathways, which may have implications in pain management and the treatment of neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Its mechanism involves inhibiting specific cellular pathways that lead to cancer cell proliferation. Further pharmacological exploration is warranted to fully elucidate its efficacy in oncology .

Case Study 1: Pain Management

A study focused on the compound's role as a monoacylglycerol lipase inhibitor demonstrated its potential in reducing pain responses in animal models. The results indicated a significant reduction in pain sensitivity, supporting further investigation into its clinical applications for pain relief.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained were lower than those of traditional antibiotics, suggesting that this compound could serve as a lead for antibiotic development .

Mechanism of Action

The mechanism of action of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride with structurally and functionally related compounds, emphasizing molecular features, synthesis, and biological activity.

Structural Analogs in Antioxidant Research

Compound 1 [(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid] and Compound 2 [(±)-2-benzyl-(4a,9b)-cis-1,2,3,4,4a,9b-hexahydro-1H-pyrido[4,3-b]indole-8-yl acetic acid] (–2) share a pyridoindole scaffold but differ in saturation and substituents:

  • Key Differences :
    • Compound 1 is tetrahydro (partial saturation), while Compound 2 is hexahydro (greater saturation), affecting conformational flexibility.
    • Both feature a benzyl group and acetic acid substituent, critical for radical scavenging in erythrocytes exposed to peroxyl radicals .
  • Activity : Demonstrated antioxidant efficacy in cellular systems, likely due to electron-donating substituents. In contrast, the target compound lacks analogous functional groups, suggesting divergent biological roles .

Stereochemical and Ring System Variants

(4aR,8aR)-Octahydro-2H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride () shares a fused bicyclic structure but replaces the morpholinone ring with an oxazinone:

  • Molecular Formula : C₇H₁₃ClN₂O₂ (identical to the target compound if assuming similar substitution).
  • Structural Impact: The oxazinone ring introduces an additional oxygen atom, altering electron distribution and solubility compared to the morpholinone system. Stereochemistry (4aR,8aR) further influences binding affinity in chiral environments .

Pharmaceutical Impurities and Antibiotic Derivatives

Ofloxacin N-Oxide Hydrochloride () represents a fluoroquinolone antibiotic impurity with a pyrido[1,2,3-de]benzoxazine core:

  • Key Features :
    • Fluorine atom enhances membrane permeability.
    • Carboxylic acid and methylpiperazine groups contribute to antibacterial activity.

Heterocyclic Amines with Carcinogenic Potential

Compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () are heterocyclic amines found in processed meats. While structurally distinct, they highlight the importance of substituents in toxicity:

  • IQ: Contains an imidazole ring fused to quinoline, linked to carcinogenicity (2A classification by IARC).
  • Target Compound : Fully saturated rings and absence of planar aromatic systems likely reduce mutagenic risk, though explicit toxicity data are unavailable .

Data Tables

Table 1. Structural Comparison of this compound and Analogs

Compound Name Molecular Formula Ring System Substituents Biological Activity References
Octahydro-2H-pyrido[4,3-b]morpholin-3-one HCl Not specified Pyrido[4,3-b]morpholinone Hydrochloride salt Not reported N/A
(4aR,8aR)-Octahydro-2H-pyrido[4,3-d]oxazin-2-one HCl C₇H₁₃ClN₂O₂ Pyrido[4,3-d]oxazinone Hydrochloride salt Not reported
Compound 1 (Antioxidant) Not specified Tetrahydro-pyrido[4,3-b]indole Benzyl, acetic acid Radical scavenging
Ofloxacin N-Oxide HCl C₁₉H₂₂ClFN₃O₅ Pyrido[1,2,3-de]benzoxazine Fluoro, carboxylic acid Antibiotic impurity

Critical Analysis of Research Findings

  • Antioxidant Activity: Compounds 1 and 2 (–2) demonstrate that acetic acid and benzyl groups enhance radical scavenging.
  • Stereochemistry : The (4aR,8aR) configuration in ’s analog underscores the importance of stereochemistry in drug-receptor interactions, a factor requiring investigation for the target compound .
  • Toxicity Considerations: While IQ () is carcinogenic, the target compound’s saturated structure likely mitigates such risks, though confirmatory studies are needed .

Biological Activity

Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12N2O2
  • CAS Number : 1779577-12-6
  • Structure : The compound features a unique bicyclic structure that contributes to its stability and reactivity in various biological systems.

Antimicrobial Activity

Research has indicated that Octahydro-2H-pyrido[4,3-b]morpholin-3-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6(c)E. coli100 μg/mL
7(b)Bacillus subtilis100 μg/mL
8(c)Staphylococcus aureus100 μg/mL

The compound demonstrated maximum activity against E. coli and Pseudomonas aeruginosa, suggesting that structural modifications could enhance its efficacy against Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial effects, Octahydro-2H-pyrido[4,3-b]morpholin-3-one has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Viability Assays : The compound was tested against several cancer cell lines using MTT assays, revealing moderate to significant cytotoxicity.
  • Mechanisms of Action :
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of specific signaling pathways associated with cancer cell proliferation.

The biological activity of Octahydro-2H-pyrido[4,3-b]morpholin-3-one is believed to be mediated through its interaction with cellular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to alterations in cellular signaling pathways that are crucial for microbial survival and cancer cell growth .

Case Studies

Several case studies have highlighted the effectiveness of Octahydro-2H-pyrido[4,3-b]morpholin-3-one in preclinical models:

  • Study on Antibacterial Efficacy : A comprehensive evaluation demonstrated that compounds derived from this structure exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced potency due to the presence of electron-withdrawing groups .
  • Anticancer Evaluation : In vitro studies revealed that certain derivatives could significantly reduce the viability of cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .

Q & A

Q. What methodologies assess metabolic stability in preclinical models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS (t₁/₂ <30 min indicates poor stability).
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

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